molecular formula C22H22ClN3O3 B1259574 18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride

18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride

Cat. No.: B1259574
M. Wt: 411.9 g/mol
InChI Key: WTKWSQVGFMBOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ER-37328 involves multiple steps, starting with the preparation of the carbazole core structure. The synthetic route typically includes the following steps:

Industrial production methods for ER-37328 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ER-37328 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ER-37328 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

ER-37328 exerts its effects by inhibiting the activity of topoisomerase II, an enzyme that catalyzes DNA topological reactions via a DNA breakage/reunion mechanism. The compound stabilizes the topoisomerase II-DNA cleavable complex, leading to the accumulation of double-strand DNA breaks and ultimately inducing cell death. This mechanism is similar to other topoisomerase II inhibitors but with unique binding properties that enhance its antitumor activity .

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride

InChI

InChI=1S/C22H21N3O3.ClH/c1-24(2)9-8-14-21(27)15-10-23-11-25-16-7-6-12-13(4-3-5-17(12)26)18(16)19(20(15)25)22(14)28;/h3,5,10-11,14H,4,6-9H2,1-2H3;1H

InChI Key

WTKWSQVGFMBOGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C(=O)C2=CN=CN3C2=C(C1=O)C4=C3CCC5=C4CC=CC5=O.Cl

Synonyms

12,13-dihydro-5-(2-(dimethylamino)ethyl)-4H-benzo(c)pyrimido(5,6,1- jk)carbazole-4,6,10(5H,11H)-trione hydrochloride
ER-37328
ER37328

Origin of Product

United States

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